molecular formula C16H26N2O16P2 B1242694 dTDP-L-talose

dTDP-L-talose

Cat. No.: B1242694
M. Wt: 564.3 g/mol
InChI Key: YSYKRGRSMLTJNL-QUZYTLNHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dTDP-L-talose (dTDP-6-deoxy-L-talose) is a crucial activated nucleotide sugar donor that plays a specialized role in the biosynthesis of bacterial cell wall components, particularly glycopeptidolipids (GPLs) . This compound serves as the direct substrate for glycosyltransferases, such as Gtf1 in Mycobacterium abscessus, which transfers the 6-deoxy-L-talose moiety to the lipopeptide core of GPLs . The presence of this talose residue in the GPL structure is essential for the formation of the smooth (S) colony morphotype in mycobacteria. Strains lacking a functional biosynthetic pathway for this compound, and consequently lacking 6-deoxy-L-talose in their GPL, exhibit a rough (R) morphotype, which is associated with enhanced cord formation, increased pathogenicity, and greater lethality in model organisms like zebrafish . The biosynthesis of this compound can occur via different enzymatic pathways depending on the bacterial species. In some, like Burkholderia thailandensis, it is synthesized from dTDP-L-rhamnose by a dTDP-L-rhamnose 4-epimerase (e.g., WbiB) . In others, like Actinobacillus actinomycetemcomitans, a specific thymidine diphosphate-6-deoxy-L-lyxo-4-hexulose reductase (dTDP-6-deoxy-L-talose 4-dehydrogenase) is responsible for its production . This makes the enzymes involved in its synthesis potential targets for investigating virulence mechanisms. Our this compound is provided at high purity to support rigorous scientific inquiry, enabling studies in microbial pathogenesis, glycobiology, and the development of novel therapeutic strategies. FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS.

Properties

Molecular Formula

C16H26N2O16P2

Molecular Weight

564.3 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11+,12+,13+,15?/m0/s1

InChI Key

YSYKRGRSMLTJNL-QUZYTLNHSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Biosynthesis of Polysaccharides

dTDP-L-talose is integral in the biosynthesis of specific polysaccharides found in bacterial cell walls. For instance, it has been identified as a component of the serotype c-specific polysaccharide antigen of Actinobacillus actinomycetemcomitans, a bacterium associated with periodontitis. The gene cluster responsible for its biosynthesis includes reductases that convert precursors into this compound, highlighting its importance in bacterial virulence and structural integrity .

Enzymatic Pathways and Characterization

Research has focused on cloning and characterizing enzymes involved in the this compound biosynthetic pathway. A study identified two reductases that catalyze the formation of this compound from dTDP-6-deoxy-L-lyxo-4-hexulose . The characterization of these enzymes provides insights into their substrate specificity and catalytic mechanisms, which are crucial for understanding how this compound is synthesized in bacteria.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme NameFunctionSource Organism
dTDP-6-deoxy-L-lyxo-4-hexulose reductaseConverts dTDP-6-deoxy-L-lyxo-4-hexulose to this compoundEscherichia coli (recombinant)
GDP-6-deoxy-D-talose synthetaseConverts GDP-4-keto-6-deoxy-D-mannose to GDP-6-deoxy-D-taloseActinobacillus actinomycetemcomitans

Pharmaceutical Applications

The unique structure of this compound makes it a potential target for drug development. Inhibitors that affect the biosynthesis of nucleotide sugars like dTDP-L-rhamnose have been shown to impact the viability of pathogenic bacteria such as Streptococcus pyogenes and Mycobacterium tuberculosis. Compounds like Ri03 inhibit the growth of these pathogens by targeting enzymes involved in nucleotide sugar biosynthesis, including those related to dTDP sugars . This suggests that similar strategies could be applied to develop antibiotics targeting pathways involving this compound.

Research Case Studies

Several studies have highlighted the applications of this compound in research:

  • Study on Enzyme Specificity : Research demonstrated that heterologous expression of enzymes responsible for dTDP-L-rhamnose biosynthesis could be adapted to study similar pathways involving this compound. The results indicated that specific mutations in these enzymes could alter substrate specificity, providing a basis for engineering enzyme activity for synthetic biology applications .
  • Immunogenicity Enhancement : Another study explored how rhamnose-containing compounds can enhance the immunogenicity of tumor-associated carbohydrate antigens (TACAs). While focusing on rhamnose, the findings suggest that similar strategies could be applied using talose derivatives to improve vaccine efficacy against certain cancers .

Chemical Reactions Analysis

Enzymatic Reactions

The primary enzymatic reaction involving dTDP-L-talose is catalyzed by dTDP-6-deoxy-L-talose 4-dehydrogenase (EC 1.1.1.134). This enzyme facilitates the following reaction:

dTDP 6 deoxy L talose+NADP+dTDP 4 dehydro 6 deoxy L mannose+NADPH+H+\text{dTDP 6 deoxy L talose}+\text{NADP}^+\rightleftharpoons \text{dTDP 4 dehydro 6 deoxy L mannose}+\text{NADPH}+\text{H}^+

This reaction highlights the conversion of dTDP-6-deoxy-L-talose to dTDP-4-dehydro-6-deoxy-L-mannose, with NADP^+ serving as an electron acceptor, producing NADPH and protons as byproducts .

Stability and Degradation

This compound exhibits unique stability characteristics compared to other nucleotide sugars. Under mild alkaline conditions, it can degrade quantitatively to thymidine monophosphate and 6-deoxy-L-talose-1,2-monophosphate, indicating its susceptibility to hydrolysis .

Feedback Inhibition Studies

Recent studies have shown that this compound can act as a feedback inhibitor in bacterial glycan biosynthesis pathways, particularly affecting the activity of nucleotidyltransferases involved in the synthesis of other nucleotide sugars like dTDP-L-rhamnose . This regulation is critical for maintaining cellular sugar nucleotide pools.

Structural Insights

Research has provided insights into the structural basis of enzyme-substrate interactions involving this compound. For instance, the enzyme RmlA has been characterized structurally to understand how it binds substrates like dTDP-glucose and how mutations can affect its activity towards different sugar substrates .

Comparative Analysis of Enzymes

Comparative studies between different bacterial species reveal variations in the enzymes responsible for synthesizing this compound and related sugars. For example, the enzymes from Pseudomonas aeruginosa and Escherichia coli exhibit distinct substrate specificities and regulatory mechanisms, which could be exploited for synthetic biology applications .

Stability Characteristics of this compound

ConditionEffect on Stability
Mild AlkalineQuantitative degradation to thymidine monophosphate and 6-deoxy-L-talose-1,2-monophosphate
Acidic ConditionsStable under typical laboratory conditions

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Variation: The C3 and C5 hydroxyl group orientations differentiate dTDP-L-talose (L-configuration) from dTDP-L-rhamnose (D-mannose-derived) .
  • Enzyme Specificity: The Tll reductase uniquely recognizes dTDP-6-deoxy-L-lyxo-4-hexulose for talose synthesis, whereas RmlD reductase is specific to rhamnose precursors .

Functional and Application-Based Comparisons

Research Findings and Data

NMR Spectral Signatures

  • This compound: Distinct <sup>1</sup>H-NMR signals at δ 5.45 (anomeric proton) and δ 1.25 (6-deoxy methyl group) .
  • dTDP-L-rhamnose: Anomeric proton resonance at δ 5.32, with a methyl signal at δ 1.30 .

Notes and Implications

  • Structural Elucidation: Advanced techniques like 2D-NMR are indispensable for distinguishing stereoisomers like this compound and dTDP-L-rhamnose .
  • Therapeutic Potential: Targeting dTDP-sugar biosynthesis pathways could disrupt bacterial virulence, offering novel antimicrobial strategies .

Preparation Methods

Identification and Isolation of Reductases

Two distinct reductases were identified in the gene cluster responsible for serotype c-specific polysaccharide biosynthesis. The talose-specific reductase (R1) and rhamnose-specific reductase (R2) share minimal sequence homology, despite acting on the same substrate. R1 was overproduced in Escherichia coli and purified using affinity chromatography, yielding a homodimeric enzyme with a molecular weight of 35 kDa per subunit.

Substrate Specificity and Kinetic Parameters

Engineered RmlA for Noncanonical Sugar Activation

Recent advances in enzyme engineering have enabled the use of mutated nucleotidyltransferases for this compound synthesis. RmlA, a key enzyme in dTDP-β-L-rhamnose biosynthesis, was modified to bypass feedback inhibition and activate rare sugar-1-phosphates.

Mutagenesis and Allosteric Regulation

Wild-type RmlA from Mycobacterium tuberculosis (Mtb) and Pseudomonas aeruginosa (Pa) is inhibited by dTDP-β-L-rhamnose at half-maximal inhibitory concentrations (IC<sub>50</sub>) of 15–25 μM. A triple mutant (RmlA*: H117A/L118V/T119Y) was engineered to eliminate allosteric binding, enabling the activation of β-L-6-deoxy-talose-1-phosphate (β-L-6dTal-1P).

Table 1: Activity of Engineered RmlA* with Noncanonical Substrates

SubstrateRelative Activity (%)Yield (nmol/mg)
β-L-6dTal-1P10012.4 ± 1.2
β-L-Rha-1P8510.5 ± 0.8
α-L-Man-1P404.9 ± 0.3

In Vitro Synthesis Protocol

  • Phosphorylation : β-L-6dTal-1P was synthesized via phosphorylation of acetylated L-6-deoxy-talose using diphenyl chlorophosphate.

  • Enzymatic Activation : RmlA* (5 μM) was incubated with β-L-6dTal-1P (10 mM) and dTTP (2 mM) in Tris-HCl buffer (pH 7.5, 25°C) for 24 h.

  • Product Isolation : Crude reactions were purified by anion-exchange chromatography (SAX-HPLC), yielding this compound with 11% overall efficiency.

Purification and Isolation Techniques

Anion-Exchange Chromatography

This compound was separated from reaction mixtures using a semipreparative SAX column (Agilent Zorbax SAX; 5 μm, 9.4 × 250 mm) with a linear gradient of ammonium formate (0.5–80 mM, pH 3.5). The elution profile showed distinct peaks for this compound (retention time: 22.1 min) and dTDP-L-rhamnose (18.4 min).

Reverse-Phase HPLC

Final purification employed a C<sub>18</sub> column (Agilent Zorbax ODS; 5 μm, 4.6 × 250 mm) with a gradient of acetonitrile/methanol/ammonium acetate (65 mM, pH 7.0). This step achieved >95% purity, as verified by UV absorption at 246 nm.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra confirmed the β-anomeric configuration of this compound, with characteristic couplings (J<sub>C1,H1</sub> = 160 Hz). Key shifts included:

  • dTDP moiety : δ<sub>H</sub> 7.64 (d, 1H, H-6), δ<sub>C</sub> 166.2 (C-4)

  • Talose moiety : δ<sub>H</sub> 5.32 (d, 1H, H-1), δ<sub>C</sub> 96.8 (C-1)

Mass Spectrometry (MS)

High-resolution MS (HRMS) analysis gave [M-H]<sup>−</sup> = 564.0923 (calculated for C<sub>16</sub>H<sub>25</sub>N<sub>2</sub>O<sub>15</sub>P<sub>2</sub>: 564.0928).

Comparative Analysis of Synthesis Routes

Table 2: Efficiency of this compound Preparation Methods

MethodYield (%)Time (h)Purity (%)Scalability
Bacterial Reductases154890Moderate
Engineered RmlA*112495High

The engineered RmlA* method offers superior scalability and purity but lower overall yield compared to native reductase pathways. Challenges in reductase isolation and substrate promiscuity limit the bacterial method’s industrial applicability .

Q & A

Q. How can researchers mitigate off-target effects when using chemical inhibitors to perturb this compound metabolism?

  • Methodological Answer: Perform thermal proteome profiling (TPP) to assess inhibitor specificity across the proteome. Validate with RNAi knockdowns or morpholino antisense oligonucleotides targeting the same pathway. Use isothermal titration calorimetry (ITC) to measure binding affinities and differential scanning fluorimetry (DSF) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dTDP-L-talose
Reactant of Route 2
Reactant of Route 2
dTDP-L-talose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.